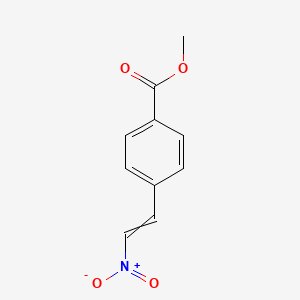

Methyl 4-(2-nitroethenyl)benzoate

Description

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 4-(2-nitroethenyl)benzoate |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3 |

InChI Key |

CZVMCLFJQCOHGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoate Derivatives

*Calculated based on molecular formula C₁₀H₉NO₄.

Key Findings:

Synthetic Yields: Yields for substituted benzoates vary widely. For example, urea-linked derivatives (e.g., 4b) show moderate yields (31–44%), while chiral aminoethyl analogs achieve higher yields (83%) .

Biological Activity: Piperazine-quinoline hybrids (e.g., C1) are prioritized in drug discovery, whereas nitro groups may limit bioavailability due to increased hydrophobicity or metabolic instability .

Computational and Experimental Insights

- NLO Properties: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate exhibits a first hyperpolarizability (β) of 8.91 × 10⁻³⁰ esu, attributed to electron-donating methoxy and hydroxyl groups. This compound’s nitroethenyl group may similarly enhance β values due to strong electron-withdrawing effects .

- Synthetic Challenges: Nitration of methyl benzoate derivatives (e.g., using HNO₃/H₂SO₄) can yield para-nitro products, but spectroscopic confirmation (e.g., HNMR) may require optimization .

Preparation Methods

Hydrolysis and Alcoholysis of Nitrobenzonitrile Derivatives

A closely related preparation method involves the hydrolysis of nitrobenzonitrile derivatives followed by alcoholysis to obtain nitro-substituted methyl benzoates. For example, the preparation of 2-nitro-4-trifluoromethyl methyl benzoate involves:

- Mixing an inorganic base (sodium hydroxide or potassium hydroxide), 2-nitro-4-trifluoromethyl benzonitrile, and water for hydrolysis to form the corresponding benzamide.

- Alcoholysis of the benzamide with sulfuric acid-methanol solution to yield the methyl ester.

The hydrolysis temperature varies depending on the base used (45–55 °C for sodium hydroxide, 55–65 °C for potassium hydroxide). The molar ratio of base to benzonitrile ranges from 0.1 to 4:1. This method provides a controlled way to obtain nitro-substituted methyl benzoates with good selectivity.

Oxidation of Nitro-Methylbenzenes to Nitrobenzoic Acid Derivatives

Another approach involves the selective oxidation of methyl groups on nitro-substituted benzenes to carboxylic acids, which can then be esterified to methyl esters. For example, the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene uses dilute nitric acid as an oxidant in the presence of free radical initiators and phase transfer catalysts. The key steps are:

- Addition of 4-nitro-o-xylene, free radical initiator (e.g., azo compounds, peroxides), and phase transfer catalyst to a reactor.

- Addition of dilute nitric acid with a molar ratio of nitric acid to substrate between 1:1 and 10:1.

- Reaction at 50–150 °C with magnetic stirring.

- Post-reaction extraction and purification.

This method avoids harsh oxidants like potassium permanganate or dichromate, improving environmental friendliness and reaction safety. It achieves high yields (up to 83.5%) with good selectivity and mild conditions.

Condensation to Form Nitroethenyl Derivatives

The introduction of the nitroethenyl group can be achieved through condensation reactions between methyl 4-formylbenzoate and nitromethane or related nitroalkanes under basic or acidic catalysis, leading to the formation of methyl 4-(2-nitroethenyl)benzoate via a Henry (nitroaldol) reaction. Although specific detailed protocols for this exact compound are scarce in the provided sources, this classical approach is widely used in organic synthesis for nitroalkene formation.

Catalytic Nitration and Sulfonylation

In some related syntheses, nitration of methyl benzoate derivatives or sulfonylation followed by nitration is used to obtain nitro-substituted benzoates. For instance, 2-nitro-4-(methylsulfonyl)benzoic acid is prepared by oxidation of 2-nitro-4-methylsulfonyl toluene or by reaction of 2,4-dinitrobenzoic acid with sodium methanesulfinate, followed by purification steps involving filtration and solvent extraction. This method highlights the importance of controlling impurities and reaction conditions to maximize purity and yield.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrolysis and alcoholysis method is effective for nitrobenzoate derivatives with electron-withdrawing groups like trifluoromethyl, providing good control over reaction conditions and product purity.

- The oxidation method using dilute nitric acid with radical initiators significantly improves yield and environmental impact compared to traditional oxidants, making it suitable for scale-up.

- The Henry reaction remains a versatile route for introducing the nitroethenyl group, though optimization of catalysts and conditions is crucial for high yield and selectivity.

- Sulfonylation and subsequent oxidation methods require careful control to avoid formation of difficult-to-remove dinitro impurities, which can complicate purification and reduce overall efficiency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(2-nitroethenyl)benzoate with high purity?

- Methodology : Optimize nitroethenylation via condensation reactions. For example, use a nitroalkene precursor (e.g., nitrostyrene) with methyl 4-formylbenzoate under acidic or basic catalysis. Purify via flash column chromatography (20% diethyl ether in pentane) to isolate the product, as demonstrated in similar benzoate ester syntheses . Monitor reaction progress using TLC and confirm purity via (e.g., δ 8.7–8.3 ppm for aromatic protons and δ 3.9–4.0 ppm for methyl ester groups) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) . Key parameters include resolving the nitroethenyl group’s geometry (C–N–O angles) and confirming coplanarity with the benzoate ring. Use ORTEP-3 or WinGX for visualization to validate bond lengths and angles against computational models .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Combine , IR, and high-resolution mass spectrometry (HRMS). For IR, expect strong at ~1720 cm (ester) and at ~1520/1350 cm. Use to distinguish trans-configuration of the nitroethenyl group (coupling constant ) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodology : Analyze intermolecular interactions using graph set analysis (e.g., Etter’s rules). Identify motifs like for nitro–aromatic interactions or ester–nitro dimerization. Compare with similar benzoates (e.g., methyl 4-(tetrazinyl)benzoate) to assess how nitro groups direct supramolecular assembly .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., reactivity or stability)?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model nitroethenyl group reactivity. If discrepancies arise (e.g., unexpected regioselectivity), validate via kinetic studies (e.g., monitoring reaction intermediates via ) or isotopic labeling. Cross-reference crystallographic data to confirm steric/electronic effects .

Q. What strategies optimize the compound’s derivatization for biological or material science applications?

- Methodology : Functionalize the nitro group via reduction to amine (e.g., ) or conjugate with biomolecules via click chemistry (e.g., alkyne–azide cycloaddition). For materials, exploit the nitroethenyl motif’s electron-deficient nature to design charge-transfer complexes. Adjust substituents (e.g., chain length in alkyne derivatives) to balance reactivity and stability .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected impurities or tautomerism)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.